molecular formula C21H18FN5O B11071390 2,3-dicyano-N-(2-fluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide

2,3-dicyano-N-(2-fluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide

Cat. No.: B11071390
M. Wt: 375.4 g/mol
InChI Key: SNRYUDSNEJQOQQ-UHFFFAOYSA-N
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Description

4,5-Dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6210~2,7~]undeca-2(7),3,5-triene-1-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4,5-dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-triene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the cyano groups: This step may involve the use of cyanating agents under specific conditions.

    Attachment of the fluorophenyl group: This can be done through a substitution reaction using a fluorinated aromatic compound.

    Final modifications:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

4,5-Dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-triene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Addition: Addition reactions can occur at the double bonds present in the structure.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,5-Dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-triene-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential biological activity.

Mechanism of Action

The mechanism of action of 4,5-dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-triene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar compounds to 4,5-dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-triene-1-carboxamide include:

The uniqueness of 4,5-dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[621

Properties

Molecular Formula

C21H18FN5O

Molecular Weight

375.4 g/mol

IUPAC Name

4,5-dicyano-N-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxamide

InChI

InChI=1S/C21H18FN5O/c1-19(2)20(3)8-9-21(19,18(28)27-13-7-5-4-6-12(13)22)17-16(20)25-14(10-23)15(11-24)26-17/h4-7H,8-9H2,1-3H3,(H,27,28)

InChI Key

SNRYUDSNEJQOQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C3=NC(=C(N=C32)C#N)C#N)C(=O)NC4=CC=CC=C4F)C)C

Origin of Product

United States

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